![molecular formula C7H9BrN2 B1376217 5-Bromo-3-ethylpyridin-2-amine CAS No. 1037253-14-7](/img/structure/B1376217.png)
5-Bromo-3-ethylpyridin-2-amine
Overview
Description
5-Bromo-3-ethylpyridin-2-amine is a pyridine derivative with the chemical formula C7H9BrN2. It is a colorless or pale yellow crystalline solid that is soluble in water, ethanol, and acetone. The compound has a molecular weight of 201.07 g/mol .
Molecular Structure Analysis
The InChI code for 5-Bromo-3-ethylpyridin-2-amine is1S/C7H9BrN2/c1-2-5-3-6 (8)4-10-7 (5)9/h3-4H,2H2,1H3, (H2,9,10)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
5-Bromo-3-ethylpyridin-2-amine is a colorless or pale yellow crystalline solid. It is soluble in water, ethanol, and acetone. The compound has a molecular weight of 201.07 g/mol .Scientific Research Applications
Synthesis of N-(Pyridin-2-yl)amides
5-Bromo-3-ethylpyridin-2-amine: serves as a precursor in the synthesis of N-(pyridin-2-yl)amides. These compounds are synthesized via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) in toluene . The reaction conditions are mild and metal-free, making it an attractive method for the synthesis of amides, which are significant in pharmaceuticals and organic compounds.
Creation of 3-Bromoimidazo[1,2-a]pyridines
Another application is the formation of 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . These structures are obtained through a one-pot tandem cyclization/bromination process, which does not require a base and can be further transformed into various other skeletons, highlighting the versatility of 5-Bromo-3-ethylpyridin-2-amine in heterocyclic chemistry.
Pharmacophores in Medicinal Chemistry
Aminopyridines, such as 5-Bromo-3-ethylpyridin-2-amine, act as pharmacophores for many molecules with significant biological and therapeutic value . They are essential in the development of new drugs and play a crucial role in the design of molecules with desired biological activity.
Safety And Hazards
properties
IUPAC Name |
5-bromo-3-ethylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-2-5-3-6(8)4-10-7(5)9/h3-4H,2H2,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVIQBPXESSJDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-ethylpyridin-2-amine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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